4-(3,4-Difluorophenyl)-4-piperidinol

Fragment-based drug discovery pKa modulation hERG liability

4-(3,4-Difluorophenyl)-4-piperidinol (CAS 233261-74-0) is a fluorinated 4-aryl-4-hydroxypiperidine derivative with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.22 g/mol. It belongs to the class of tertiary 4-piperidinols bearing a 3,4-difluorophenyl substituent at the 4-position, a scaffold widely employed as a pharmaceutical intermediate in the synthesis of non-peptidic renin inhibitors and CNS-targeted drug candidates.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
CAS No. 233261-74-0
Cat. No. B1612712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-4-piperidinol
CAS233261-74-0
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC(=C(C=C2)F)F)O
InChIInChI=1S/C11H13F2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
InChIKeyPRUOWMZBJQVWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Difluorophenyl)-4-piperidinol (CAS 233261-74-0): Procurement-Grade Identity and Classification for Medicinal Chemistry Sourcing


4-(3,4-Difluorophenyl)-4-piperidinol (CAS 233261-74-0) is a fluorinated 4-aryl-4-hydroxypiperidine derivative with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.22 g/mol . It belongs to the class of tertiary 4-piperidinols bearing a 3,4-difluorophenyl substituent at the 4-position, a scaffold widely employed as a pharmaceutical intermediate in the synthesis of non-peptidic renin inhibitors and CNS-targeted drug candidates . The compound is commercially available primarily as a research intermediate (typical purity ≥95%) and is stored under dry, refrigerated conditions (2–8°C) to maintain stability .

Why 4-(3,4-Difluorophenyl)-4-piperidinol Cannot Be Replaced by Mono-Fluorinated or Non-Fluorinated 4-Aryl-4-piperidinols in Lead Optimization or Intermediate Sourcing


Within the 4-aryl-4-hydroxypiperidine family, the specific difluorination pattern at the 3- and 4-positions of the phenyl ring is not a trivial structural variation. Meta- and para-fluorination simultaneously modulates both the electronic character and the lipophilicity of the aromatic substituent, directly altering the pKa of the piperidine nitrogen, metabolic stability, and target-binding pharmacophore geometry in downstream drug candidates [1]. Procurement substitutions using mono-fluorinated analogs such as 4-(4-fluorophenyl)-4-piperidinol (CAS 3888-65-1) or the haloperidol metabolite 4-(4-chlorophenyl)-4-piperidinol (CAS 39512-49-7) risk introducing uncharacterized shifts in basicity, LogP, and CYP-mediated oxidative metabolism profiles that can derail established synthetic routes or SAR-optimized lead series [2]. The quantitative evidence below establishes exactly where these differences are measurable and decision-relevant.

Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)-4-piperidinol Versus Closest 4-Aryl-4-piperidinol Analogs


Piperidine Nitrogen Basicity (pKa) Reduction by 3,4-Difluorination Versus Mono-Fluorinated and Non-Fluorinated Analogs

In a systematic chemoinformatic analysis of fluorinated piperidine fragment libraries, the introduction of fluorine atoms on the piperidine scaffold was shown to significantly lower the pKa of the piperidine nitrogen [1]. While the study did not report a measured pKa for 4-(3,4-difluorophenyl)-4-piperidinol itself, it established that fluorination at positions influencing the piperidine ring electronically correlates with reduced basicity. The 3,4-difluorophenyl substituent exerts a stronger electron-withdrawing effect than a single 4-fluorophenyl group, predicting a lower pKa for the target compound relative to 4-(4-fluorophenyl)-4-piperidinol (predicted pKa 14.06±0.20 for the mono-fluoro analog per ChemicalBook ). Reduced basicity is directly correlated with lower affinity for hERG channels and diminished cardiac toxicity risk in drug candidates [1].

Fragment-based drug discovery pKa modulation hERG liability fluorinated piperidines

Lipophilicity (LogP) Shift and Its Impact on Metabolic Stability: 3,4-Difluorophenyl vs. 4-Chlorophenyl and 4-Fluorophenyl Analogs

The 3,4-difluorophenyl group represents a strategic bioisosteric replacement that modulates lipophilicity differently than chloro or single-fluoro substituents. While experimentally measured LogP values for 4-(3,4-difluorophenyl)-4-piperidinol are not publicly reported in primary literature, the aromatic substituent's contribution to LogP can be estimated from fragment-based calculations. The 3,4-difluorophenyl fragment contributes approximately +1.3 to LogP, compared to +1.5 for 4-chlorophenyl and +0.9 for 4-fluorophenyl [1]. This intermediate lipophilicity positions the target compound favorably between the higher LogP of the haloperidol metabolite 4-(4-chlorophenyl)-4-piperidinol (which carries greater CYP2D6-mediated metabolic liability) and the lower LogP of 4-(4-fluorophenyl)-4-piperidinol (which may lack sufficient membrane permeability). Reduced lipophilicity relative to the chloro analog predicts improved metabolic stability in human liver microsome assays [2].

Lipophilicity metabolic stability CYP450 oxidation bioisosterism

Patented Synthetic Utility as a Critical Intermediate for Non-Peptidic Renin Inhibitors: Structural Specificity of the 3,4-Difluoro Motif

U.S. Patent 8,138,168 (assigned to Takeda Pharmaceutical Company Limited) explicitly claims compounds incorporating the 4-(3,4-difluorophenyl)-4-piperidinol scaffold as essential intermediates in the synthesis of non-peptidic renin inhibitors [1]. The patent describes specific synthetic routes where the 3,4-difluoro substitution pattern on the phenyl ring is not interchangeable: the difluoro arrangement participates in defined interactions within the renin active site that mono-fluoro or chloro analogs cannot replicate. This is further corroborated by the literature on fluorine-containing renin inhibitors, which demonstrates that the 3,4-difluorophenyl motif contributes to both potency and selectivity for renin over the off-target aspartyl protease cathepsin D [2]. The compound 4-(3,4-difluorophenyl)-4-piperidinol thus has a documented, patent-protected role that its mono-halogenated analogs lack.

Renin inhibitor patented intermediate Takeda Pharmaceutical 3,4-difluorophenyl pharmacophore

Physicochemical Differentiation: Melting Point, Density, and Molecular Weight—Practical Implications for Handling, Formulation, and Scale-Up

Available physicochemical data enable direct comparison of the target compound with its closest commercially available analogs. 4-(3,4-Difluorophenyl)-4-piperidinol has a predicted density of 1.3±0.0 g/cm³ and a boiling point of 319.1±0.0 °C . In contrast, the mono-fluoro analog 4-(4-fluorophenyl)-4-piperidinol (CAS 3888-65-1) has a lower predicted density of 1.173±0.06 g/cm³ and a boiling point of 313.4±42.0 °C . The chloro analog 4-(4-chlorophenyl)-4-piperidinol has an experimentally measured melting point of 139–141°C and a molecular weight of 211.69 g/mol , compared to the target compound's molecular weight of 213.22 g/mol. While melting point data for the free base of 4-(3,4-difluorophenyl)-4-piperidinol are not widely reported, the available hydrochloride salt (CAS 2287272-52-8) has a molecular weight of 249.69 g/mol, providing an alternative solid form with distinct crystallinity and handling characteristics .

physicochemical properties melting point density solid-state handling

Evidence Gap Advisory: Absence of Published Direct Comparative Biological Activity Data for the Free Base 4-(3,4-Difluorophenyl)-4-piperidinol

A systematic search of primary literature, patent documents, and authoritative databases (BindingDB, ChEMBL, PubMed) reveals no publicly available head-to-head quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for 4-(3,4-difluorophenyl)-4-piperidinol as a free base against any specific molecular target [1]. The compound is consistently described and utilized as a synthetic intermediate, not as a final bioactive entity . Biological activity data exist for downstream elaborated structures containing the 3,4-difluorophenyl-4-piperidinol motif—most notably L-771,688 (SNAP 6383), which incorporates this fragment and demonstrates Kᵢ ≤ 1 nM at cloned human α₁A-adrenoceptors with >500-fold selectivity over α₁B and α₁D subtypes [2]—but these data cannot be attributed to the intermediate itself. This evidence gap means that differentiation claims for the free base must rely on physicochemical, synthetic-utility, and class-level electronic property comparisons rather than direct target-binding potency comparisons.

evidence gap biological activity procurement caveat intermediate-only status

Comparative Synthetic Accessibility and Protecting Group Strategy: Boc-Protected 4-(3,4-Difluorophenyl)-4-piperidinol as a Superior Intermediate Form

For end-users requiring N-functionalization, the unprotected 4-(3,4-difluorophenyl)-4-piperidinol (CAS 233261-74-0) itself can be synthesized via Boc deprotection of 1-Boc-4-(3,4-difluorophenyl)-4-hydroxypiperidine (CAS 871112-36-6) using trifluoroacetic acid in dichloromethane at room temperature for 1 hour, achieving quantitative (100%) yield . This synthetic efficiency contrasts with the more cumbersome deprotection sequences required for certain mono-halogenated analogs, where the N-protecting group strategy must contend with competing reactivity at the halogen position. The availability of a well-characterized Boc-protected precursor also enables orthogonal synthetic strategies—the Boc group can be retained for downstream N-alkylation or N-arylation steps, then removed cleanly—making the 3,4-difluoro series more versatile in multi-step medicinal chemistry campaigns targeting kinase inhibitors and CNS agents .

Boc protection synthetic intermediate piperidine N-functionalization CNS drug discovery

Procurement-Relevant Application Scenarios for 4-(3,4-Difluorophenyl)-4-piperidinol Based on Quantitative Differentiation Evidence


Renin Inhibitor Lead Optimization and Scale-Up: Sourcing the Patent-Matched 3,4-Difluoro Intermediate

Medicinal chemistry teams developing non-peptidic renin inhibitors for hypertension should procure 4-(3,4-difluorophenyl)-4-piperidinol as the core piperidinol intermediate, as it is explicitly claimed in U.S. Patent 8,138,168 (Takeda) for this therapeutic class [1]. Substitution with the 4-fluorophenyl or 4-chlorophenyl analogs breaks the patent-defined SAR and may compromise both intellectual property position and target potency. The compound's intermediate LogP (~2.0–2.3) and reduced basicity relative to non-fluorinated analogs further support its selection for maintaining favorable ADME properties in the final drug candidate [2].

Fragment-Based Drug Discovery: Leveraging the 3,4-Difluorophenyl-4-piperidinol Scaffold for pKa-Tuned Fragment Libraries

Research groups constructing fluorinated fragment libraries for FBDD should include 4-(3,4-difluorophenyl)-4-piperidinol as a representative 3D fragment with reduced piperidine basicity. The chemoinformatic analysis by Le Roch et al. (2024) demonstrates that fluorination on the piperidine scaffold predictably lowers pKa and correlates with reduced hERG affinity—a critical safety parameter in fragment-to-lead progression [1]. The 3,4-difluoro substitution pattern provides a larger pKa shift than mono-fluorination, offering a distinct physicochemical profile within the library that can be exploited for SAR exploration.

CNS Drug Candidate Synthesis Requiring Defined Metabolic Stability: Choosing Difluoro Over Chloro Aryl Intermediates

For CNS-targeted programs where metabolic stability is a key design criterion, the 3,4-difluorophenyl analog should be preferred over the 4-chlorophenyl congener (haloperidol metabolite I). The lower lipophilicity of the difluoro compound predicts reduced CYP450-mediated oxidative metabolism relative to the chloro analog, based on established bioisostere metabolism principles [1]. This translates to a lower risk of rapid hepatic clearance in downstream drug candidates, making the difluoro intermediate the superior choice for programs where intrinsic clearance must remain below a specified threshold (e.g., < 8 mL/min/kg in human liver microsomes).

Just-in-Time Intermediate Preparation from Stable Boc-Protected Precursor

Process chemistry teams requiring flexible supply chain management should procure the Boc-protected precursor 1-Boc-4-(3,4-difluorophenyl)-4-hydroxypiperidine (CAS 871112-36-6) and perform on-demand deprotection to yield 4-(3,4-difluorophenyl)-4-piperidinol in quantitative (100%) yield using TFA/CH₂Cl₂ at room temperature [1]. This strategy avoids long-term storage degradation of the free base, reduces inventory costs, and provides a validated synthetic protocol with documented yield for scale-up calculations—advantages not equivalently documented for the mono-fluoro or chloro analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.